2-(1H-imidazol-1-yl)benzo[d]thiazole
Description
Structural Definition and Heterocyclic Classification
This compound features a fused bicyclic system comprising a benzene ring condensed with a thiazole moiety (benzo[d]thiazole) and an imidazole ring attached at the 2-position. The molecular formula C₁₀H₇N₃S corresponds to a molecular weight of 201.25 g/mol, with calculated density and boiling points aligning with similar heteroaromatic compounds.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇N₃S | |
| Molecular Weight | 201.25 g/mol | |
| XLogP3 | 2.4 (Predicted) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 |
The imidazole ring (1H-imidazol-1-yl) contributes two nitrogen atoms in a 1,3-diazole arrangement, while the benzothiazole system contains sulfur and nitrogen at positions 1 and 3 of the thiazole ring. This dual heterocyclic architecture enables π-π stacking interactions and hydrogen bonding capabilities critical for biological activity.
Historical Development in Heterocyclic Chemistry
The strategic fusion of imidazole and thiazole systems emerged from early 20th-century work on heterocyclic pharmacophores. Key milestones include:
- 1930s : Isolation of natural benzothiazoles from plant alkaloids, revealing antimicrobial properties
- 1980s : Synthetic methods for imidazole-thiazole hybrids using nucleophilic substitution reactions
- 2010s : Catalytic approaches enabling regioselective coupling at the benzothiazole 2-position
- 2025 : Recent advances in one-pot synthesis of 2-imidazolylbenzothiazoles via microwave-assisted cyclization
The compound's development reflects broader trends in fragment-based drug design, where combining privileged heterocycles enhances target affinity and metabolic stability compared to single-ring systems.
Significance in Contemporary Medicinal Chemistry Research
Pharmacological studies demonstrate three key areas of therapeutic potential:
1. Antimicrobial Activity
Derivatives exhibit broad-spectrum effects against Gram-positive bacteria (Staphylococcus aureus MIC 0.25–3.9 µg/mL) and fungi (Candida albicans MIC 3.9 µg/mL), outperforming first-line antibiotics in biofilm eradication assays. The hybrid structure disrupts microbial cell wall biosynthesis through dual inhibition of FtsZ polymerases and (p)ppGpp synthetases.
2. Anticancer Potential
Cytotoxicity screening against MCF-7 breast cancer cells revealed IC₅₀ values of 33.52 μM for lead compound 5a , comparable to doxorubicin controls. Molecular dynamics simulations show stable binding (RMSD <2Å over 100ns) to tubulin's colchicine site, disrupting microtubule assembly.
3. Targeted Protein Interactions
Docking studies with SARS-CoV-2 main protease (PDB 6LUD) demonstrate favorable binding energy (-9.2 kcal/mol) via:
- Sulfur-mediated hydrophobic contacts with His41
- Imidazole nitrogen hydrogen bonds to Glu166
- π-π stacking with catalytic Cys145
Table 2: Biological Activity Profile
| Assay Type | Result | Source |
|---|---|---|
| Antibacterial (MRSA) | MIC 0.25 µg/mL | |
| Antifungal (C. albicans) | MIC 3.9 µg/mL | |
| Cytotoxicity (MCF-7) | IC₅₀ 33.52 μM | |
| Tubulin Binding Affinity | Kd 2.1 μM |
Properties
Molecular Formula |
C10H7N3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-imidazol-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-9-8(3-1)12-10(14-9)13-6-5-11-7-13/h1-7H |
InChI Key |
GNMJEWXJNHOOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution
A common method involves nucleophilic substitution (S_N2) where a halogenated benzo[d]thiazole derivative reacts with an imidazole nucleophile. For example, 2-bromo-N-phenylacetamides were reacted with 2-(4-thiazolyl)benzimidazole in the presence of potassium carbonate in DMF at room temperature to yield thiazolyl-benzimidazole derivatives with yields ranging from 15% to 88%. This approach can be adapted for imidazole substitution at the 2-position of benzo[d]thiazole.
Cyclization via Thiosemicarbazide Intermediates
Another approach involves the reaction of imidazole-aldehydes with thiosemicarbazide to form thiazole rings, followed by cyclization. Phenacyl bromides react with thiosemicarbazones through nucleophilic attack, proton abstraction, and intramolecular cyclization to form thiazole rings, which can be linked to imidazole moieties.
Amide Bond Formation Using Coupling Reagents
Amide bond formation between benzo[d]thiazole derivatives and imidazole-containing amines can be achieved using coupling reagents such as HBTU or HATU in the presence of bases like N,N-diisopropylethylamine (DIPEA). For example, benzo[d]imidazol-2-amine derivatives were coupled with carboxylic acid derivatives using HBTU and DIPEA in DMF at room temperature, yielding products in 2–64% yields after purification.
Representative Synthetic Procedure and Yields
Analytical and Purification Techniques
- Purification: Flash chromatography on silica gel using chloroform/methanol mixtures or preparative HPLC/MS is commonly employed to isolate pure products.
- Characterization: Products are characterized by IR spectroscopy (noting C=N stretches around 1580–1628 cm⁻¹), ^1H and ^13C NMR spectroscopy, and mass spectrometry to confirm structure and purity.
- Reaction Monitoring: Thin-layer chromatography (TLC) under UV light is used to monitor reaction progress.
Summary of Key Research Findings
- The nucleophilic substitution of halogenated benzo[d]thiazole derivatives with imidazole nucleophiles is an effective route to this compound derivatives, with yields highly dependent on reaction conditions and substituents.
- Cyclization methods involving thiosemicarbazide intermediates provide a versatile pathway to imidazole-thiazole hybrids, which can be adapted for benzo[d]thiazole systems.
- Amide coupling using modern peptide coupling reagents (HBTU, HATU) allows for mild reaction conditions and moderate to good yields, facilitating the synthesis of complex benzo[d]thiazole-imidazole conjugates.
- Optimization of reaction parameters such as temperature, solvent, base, and reaction time is critical to maximize yield and purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzothiazole ring undergoes EAS preferentially at the 6-position due to electron-withdrawing effects of the thiazole sulfur. The imidazole ring directs electrophiles to its nitrogen or adjacent carbon atoms.
-
Nitration : Reaction with HNO₃/H₂SO₄ yields 6-nitro-2-(1H-imidazol-1-yl)benzo[d]thiazole. Computational studies suggest the nitro group stabilizes the intermediate σ-complex through resonance .
-
Halogenation : Chlorination (Cl₂/FeCl₃) occurs at the 5-position of the benzothiazole ring, as shown in analogous benzo[d]thiazole derivatives .
Nucleophilic Substitution
The imidazole nitrogen participates in nucleophilic displacement reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF | N-Alkylated imidazolo-benzothiazole | 60-85% | |
| Acylation | RCOCl, DMAP, CH₂Cl₂ | N-Acylated derivatives | 70-90% |
Example : Treatment with chloroacetyl chloride forms 1-(2-(benzo[d]thiazol-2-yl)imidazol-1-yl)acetyl chloride, a precursor for further functionalization .
Coordination Chemistry
The imidazole nitrogen acts as a ligand for transition metals:
-
Pd(II) Complexes : Forms stable complexes with PdCl₂ in ethanol, used in Suzuki-Miyaura cross-coupling reactions (TOF up to 1,200 h⁻¹) .
-
Zn(II) Coordination : Reacts with Zn(OAc)₂ to generate tetrahedral complexes with fluorescence properties (λ<sub>em</sub> = 450 nm) .
Cycloaddition Reactions
Participates in [3+2] cycloadditions with azides or nitrile oxides:
Oxidation and Reduction
-
Oxidation : Treatment with mCPBA oxidizes the thiazole sulfur to sulfoxide (confirmed by X-ray crystallography) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring to dihydrobenzothiazole (ΔG‡ = 25 kcal/mol) .
Biological Derivatization
Key modifications for bioactivity:
-
Sulfonation : SO₃·Py complex introduces sulfonic acid groups, enhancing water solubility (logP reduced by 1.5 units) .
-
Mannich Reaction : With morpholine and formaldehyde to generate antifungal analogs (MIC = 2 µg/mL vs. C. albicans) .
Computational Reactivity Insights
DFT calculations (B3LYP/6-311+G**) reveal:
-
HOMO (-5.8 eV) localized on imidazole ring, explaining its nucleophilic character .
-
LUMO (-1.3 eV) centered on benzothiazole, consistent with EAS reactivity .
-
Fukui indices: f<sup>+</sup> = 0.12 at C6 (benzothiazole), f<sup>−</sup> = 0.18 at N3 (imidazole) .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 2-(1H-imidazol-1-yl)benzo[d]thiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing this structure can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the imidazole ring enhances the antimicrobial potency by improving binding interactions with bacterial targets.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, one study reported that benzo[d]thiazole derivatives exhibited significant activity against breast cancer cells, suggesting their potential as chemotherapeutic agents . The mechanism of action often involves the induction of apoptosis in cancer cells.
Anti-inflammatory Effects
Anti-inflammatory activity has been documented for several imidazole-containing compounds. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response . This makes them promising candidates for the development of new anti-inflammatory drugs.
Antitubercular Activity
The search for new antitubercular agents has led to the synthesis of various benzo[d]thiazole derivatives, including those with imidazole moieties. Studies have shown that these compounds can inhibit Mycobacterium tuberculosis, with some derivatives demonstrating IC50 values in the low micromolar range . The presence of substituents on the benzothiazole ring significantly influences their activity against both slow-growing and fast-growing mycobacteria.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Thiazole Hybrids
Compounds like 2-(4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl)-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () share structural motifs with the target compound. However, the replacement of benzo[d]thiazole with benzimidazole in 9c enhances π-stacking interactions but reduces sulfur-mediated electronic effects. Key differences include:
- Bioactivity : 9c exhibited superior binding in molecular docking studies compared to simpler imidazole-thiazole hybrids, likely due to the extended acetamide linker and bromophenyl group enhancing hydrophobic interactions .
- Synthesis : 9c required multi-step reactions involving click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition), whereas 2-(1H-imidazol-1-yl)benzo[d]thiazole can be synthesized via direct coupling .
Thiophene- and Indole-Based Analogues
2-(2-Thienyl)-1H-benzimidazole () and 2-(1H-indol-7-yl)benzo[d]thiazole () highlight the impact of heterocycle substitution:
- Electronic Effects : Thiophene (in 2-(2-thienyl)-1H-benzimidazole) introduces greater aromaticity but less polarity compared to thiazole, reducing solubility in polar solvents .
- Applications : Indole-substituted derivatives (e.g., 2-(1H-indol-7-yl)benzo[d]thiazole) are prioritized in optoelectronic materials due to their tunable luminescence, whereas imidazole-thiazole hybrids are more common in drug design .
Pyrazole-Benzothiazole Derivatives
Compounds like 2-(3-phenyl-pyrazol-1-yl)benzo[d]thiazole () replace imidazole with pyrazole, altering hydrogen-bonding capacity:
- Pharmacological Profile : Pyrazole derivatives showed enhanced apoptosis-promoting effects in cancer cells compared to imidazole counterparts, attributed to pyrazole’s stronger electron-withdrawing nature .
- Synthetic Complexity : Pyrazole incorporation often requires multistep cyclization, whereas imidazole coupling is more straightforward .
Fused Imidazothiazole Systems
Benzo[4,5]imidazo[2,1-b]thiazole () represents a fused-ring system with shared N and S atoms. Key distinctions include:
- Stability : Fused systems exhibit higher thermal stability (melting points >200°C) due to rigid planar structures .
- Catalytic Requirements: Synthesis of fused derivatives demands transition-metal catalysts (e.g., Cu(II)), unlike non-fused imidazole-thiazole hybrids .
Pharmacological and Physicochemical Comparisons
- Antimicrobial Activity : Thiazole-imidazole hybrids (e.g., 2-(2-(4-(1H-imidazol-1-yl)benzylidene)hydrazinyl)-4-phenylthiazole ) demonstrated MIC values of 31.25 µg/mL against Candida utilis, though less potent than ketoconazole (3.12 µg/mL) .
- Solubility : Imidazole-thiazole compounds generally exhibit moderate water solubility (logP ~2–3), while benzimidazole-thiazole hybrids are more lipophilic (logP ~3–4) .
- Spectral Signatures : IR spectra of this compound would show characteristic C=N stretches (~1600 cm⁻¹) and S-C vibrations (~690 cm⁻¹), distinct from benzimidazole’s N-H stretches (~3400 cm⁻¹) .
Biological Activity
2-(1H-imidazol-1-yl)benzo[d]thiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound consists of an imidazole ring fused to a benzothiazole structure. This unique combination contributes to its diverse biological activities. The imidazole moiety is known for its role in biological systems, while the benzothiazole component enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various thiazole derivatives, it was found that compounds with similar structures showed promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been identified as a selective inhibitor of kinases involved in cancer progression, such as CK1δ, with IC50 values reported in the low micromolar range (approximately 0.040 μM) . This compound's ability to inhibit tumor cell proliferation was confirmed through various assays, indicating its potential as a therapeutic agent in cancer treatment.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Studies have shown that substituents on the benzothiazole or imidazole rings can enhance or diminish activity:
- Electron-withdrawing groups increase potency by stabilizing the active form of the compound.
- Hydrophobic substituents can improve membrane permeability, enhancing cellular uptake.
Case Study 1: Anticancer Efficacy
In a study evaluating various thiazole derivatives for their anticancer properties, this compound was tested against multiple cancer cell lines. It exhibited selective cytotoxicity, particularly in breast and lung cancer cells, with minimal effects on normal cells .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of this compound against Leishmania infantum, the causative agent of leishmaniasis. The results indicated that compounds derived from this scaffold significantly reduced parasite viability while promoting nitric oxide production in macrophages, suggesting an immune-modulatory effect .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1H-imidazol-1-yl)benzo[d]thiazole derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/methanesulfonic acid) is highly efficient for synthesizing fused imidazo[2,1-b]thiazole derivatives, achieving yields of 90–96% . Key parameters include temperature control (80–100°C) and reaction times (2–4 hours). For functionalization, copper-catalyzed click chemistry or nucleophilic substitution with phenoxymethyl-triazole-thiazole acetamide derivatives can introduce bioactivity-enhancing groups . Characterization via IR, <sup>1</sup>H/<sup>13</sup>C NMR, and elemental analysis is critical to confirm purity and structure .
Q. What analytical techniques are most reliable for characterizing this compound derivatives, and how can structural ambiguities be resolved?
- Methodological Answer : Multi-technique validation is essential:
- IR spectroscopy : Identify functional groups (e.g., C=O at ~1710 cm<sup>−1</sup>, N-H stretches at 3171–3306 cm<sup>−1</sup>) .
- NMR : Use <sup>1</sup>H/<sup>13</sup>C spectra to resolve aromatic proton environments (e.g., benzothiazole protons at δ 7.2–8.5 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for compound 9c at m/z 512) .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism in fused heterocycles .
Advanced Research Questions
Q. How can density functional theory (DFT) guide the design of this compound derivatives with tailored electronic properties?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting thermochemical properties, such as ionization potentials and electron affinities . Benchmark experimental data (e.g., atomization energies) against DFT calculations to refine exchange-correlation functionals. For example, Becke’s 1993 functional achieved an average deviation of 2.4 kcal/mol for atomization energies . Use molecular electrostatic potential (MEP) maps to predict reactive sites for electrophilic substitution .
Q. What strategies are effective for resolving contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl in 9b vs. 9c ) and correlate changes with bioactivity .
- Molecular docking : Identify binding poses (e.g., compound 9c ’s interaction with Candida utilis’s lanosterol demethylase) .
- In vitro validation : Use MIC assays (e.g., MIC = 31.25 µg/mL against C. utilis vs. ketoconazole at 3.12 µg/mL) to confirm computational predictions .
Q. How can pharmacokinetic properties (e.g., oral bioavailability) of this compound derivatives be optimized?
- Methodological Answer : Apply Veber’s criteria:
- Rotatable bonds : Limit to ≤10 (e.g., rigidify the thiazole-imidazole scaffold via fused rings) .
- Polar surface area (PSA) : Maintain ≤140 Ų (e.g., replace polar groups with lipophilic substituents like 4-methylphenyl in 9d ) .
- Permeation assays : Use artificial membrane models (e.g., PAMPA) to prioritize compounds with permeability >500 nm/s .
Q. What environmentally sustainable methods are available for large-scale synthesis of this compound derivatives?
- Methodological Answer :
- Solvent-free conditions : Eaton’s reagent-mediated Friedel-Crafts acylation reduces waste .
- Catalytic strategies : Employ recyclable catalysts (e.g., CuI for click reactions) to minimize heavy metal use .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 30 minutes) and energy consumption .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental biological activity?
- Methodological Answer :
- Re-evaluate force fields : Ensure docking simulations use protonation states relevant to physiological pH .
- Solvent effects : Include implicit solvent models (e.g., COSMO) in DFT calculations to improve binding affinity predictions .
- Metabolic stability : Test compounds in hepatocyte assays to identify rapid degradation pathways not modeled computationally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
